![molecular formula C15H14N2O B2529466 (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-73-9](/img/structure/B2529466.png)

(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

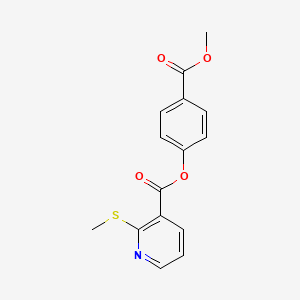

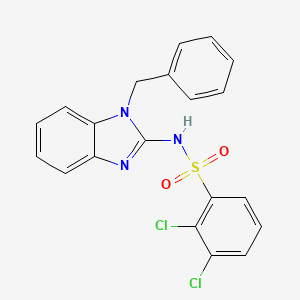

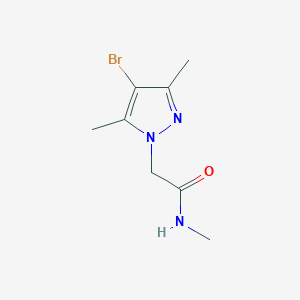

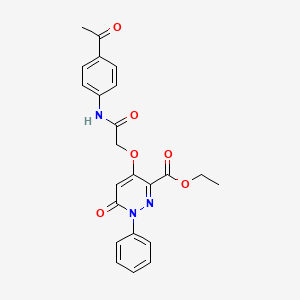

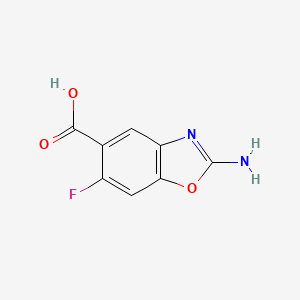

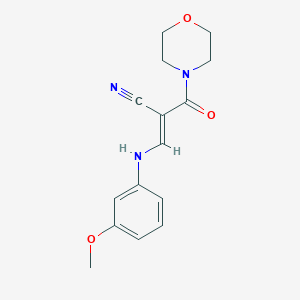

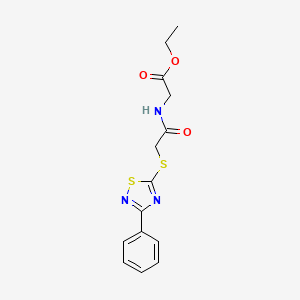

The compound (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic molecule that features an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring joined to a pyridine ring. The molecule also contains a methanol functional group attached to the pyridine ring, and a phenyl group substituted at the 2-position of the imidazole ring. This structure is related to various compounds that have been synthesized and studied for their potential biological activities, such as antimicrobial, antimycobacterial, and anxiolytic effects .

Synthesis Analysis

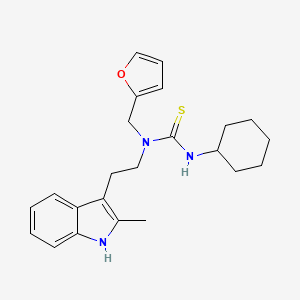

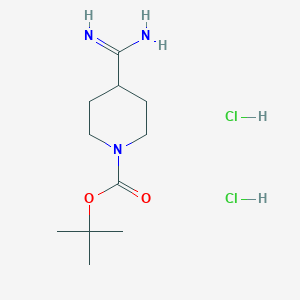

The synthesis of related compounds typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, a series of related methanones were synthesized by reacting substituted phenyl-imidazoles with pyridine carboxylic acid derivatives . Another example is the synthesis of tetrazolo[1,5-a]pyrimidinyl phenyl methanones through a three-component condensation under solvent-free conditions . Although the exact synthesis of this compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . These studies provide detailed information on bond lengths, bond angles, and torsion angles, as well as insights into the electronic properties through molecular electrostatic potential (MEP) maps and frontier molecular orbitals . The crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealed a nearly planar imidazo[1,2-a]pyridine moiety and a methanol group nearly perpendicular to this plane .

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-a]pyridine derivatives can be influenced by the presence of functional groups and substituents on the rings. These compounds can participate in various chemical reactions, including hydrogen bonding and π-π interactions, which can lead to the formation of dimers and higher-order structures in the solid state . The presence of a methanol group may also allow for further chemical modifications, such as esterification or substitution reactions.

Physical and Chemical Properties Analysis

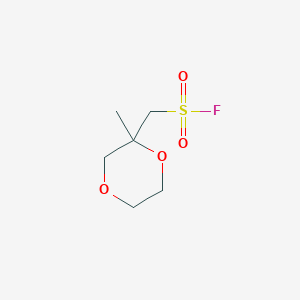

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are often characterized by their molecular descriptors, such as dipole moment, logP (octanol-water partition coefficient), and molecular connectivity indices. These properties are crucial for understanding the compound's behavior in biological systems and can be used to predict antimicrobial activity through QSAR (Quantitative Structure-Activity Relationship) analysis . The presence of a methanol group in this compound would likely affect its solubility and potential for hydrogen bonding, which are important factors in its biological activity and pharmacokinetics.

科学的研究の応用

Chemical Synthesis and Toxicant Formation The compound under discussion shares structural similarities with heterocyclic aromatic amines such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are known for their formation through cooking processes and potential as food toxicants. The synthesis and fate of these compounds involve reactions between specific aldehydes and amines, highlighting the complex interplay between lipid oxidation and Maillard reactions in the formation and mitigation of food-borne toxicants (Zamora & Hidalgo, 2015).

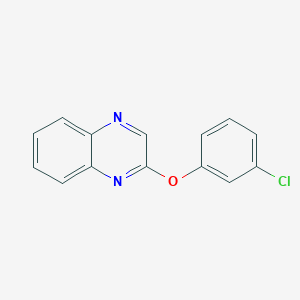

Coordination Chemistry and Biological Activity Studies on related heterocyclic compounds, including pyridine and imidazole derivatives, reveal their significance in coordination chemistry and potential biological activities. These compounds form the basis for developing novel complexes with unique spectroscopic, magnetic, and electrochemical properties, suggesting potential applications in medicinal chemistry and material science (Boča, Jameson, & Linert, 2011).

Analytical Techniques for Carcinogenic Metabolites Research focusing on the analytical detection of PhIP and its metabolites underscores the importance of sensitive and selective methods for assessing exposure to carcinogenic compounds in biological matrices and foodstuffs. Such studies are crucial for understanding the biological effects of heterocyclic amines and the risk they pose to human health (Teunissen et al., 2010).

Pharmacophore Design for Kinase Inhibition The design and synthesis of imidazole-based compounds for inhibiting specific protein kinases, such as the p38α MAP kinase, illustrate the utility of heterocyclic compounds in developing targeted therapies for inflammatory diseases. This research highlights the strategic use of heterocyclic scaffolds to enhance the selectivity and efficacy of pharmacological inhibitors (Scior et al., 2011).

Optoelectronic Materials Development Advancements in the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic devices demonstrate the role of heterocyclic compounds in creating materials for luminescent elements, photoelectric conversion, and organic light-emitting diodes. This research opens new avenues for the development of high-performance optoelectronic materials with enhanced luminescent and electroluminescent properties (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

特性

IUPAC Name |

(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSWHAQWLEGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)